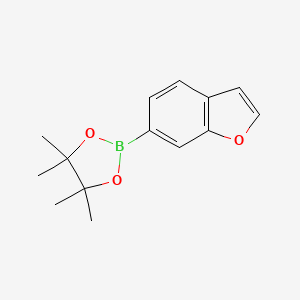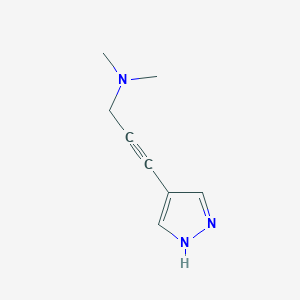
N,N-二甲基-3-(1H-吡唑-4-基)丙-2-炔-1-胺
描述
科学研究应用
吡唑的催化和合成
- N,N-二甲基-3-(1H-吡唑-4-基)丙-2-炔-1-胺和相关化合物用于催化的多米诺反应,用于合成吡唑并[3,4-b]吡啶。此过程包括形成多重键和一次生成六元环 (Gunasekaran、Prasanna和Perumal,2014)。
聚合物的改性
- 包括N,N-二甲基-3-(1H-吡唑-4-基)丙-2-炔-1-胺衍生物在内的各种胺用于改性聚乙烯醇/丙烯酸水凝胶。这些改性增加了聚合物的热稳定性,并由于其抗菌和抗真菌活性而显示出在医学应用中的潜力 (Aly和El-Mohdy,2015)。
柔性配体的开发
- 该化合物用于合成柔性双(吡唑-1-基)烷烃和相关配体。这些配体在形成复杂的分子结构中至关重要,表明在分子工程和设计中具有潜在的应用 (Potapov、Domina、Khlebnikov和Ogorodnikov,2007)。
抗菌和杀虫应用
- 源自类似化合物的合成嘧啶连接吡唑杂环化合物表现出显着的杀虫和抗菌潜力。这些发现表明在农业和医学中用于害虫和细菌控制的应用 (Deohate和Palaspagar,2020)。
不对称亚胺和金属配合物的合成
- N,N-二甲基-3-(1H-吡唑-4-基)丙-2-炔-1-胺的衍生物用于合成不对称亚胺配体和混合金属多核配合物。这些配合物在催化和材料科学中具有潜在的应用 (Olguín和Brooker,2011)。
水性介质中的催化合成
- 该化合物参与水性介质中的清洁、高效的一锅合成方法,展示了其在绿色化学应用中的多功能性 (Ahadi、Mirzaei和Bazgir,2010)。
抗肿瘤和抗菌特性的研究
- 与N,N-二甲基-3-(1H-吡唑-4-基)丙-2-炔-1-胺相关的羟甲基吡唑衍生物的研究揭示了抗肿瘤、抗真菌和抗菌特性,表明其在开发新药中的潜力 (Titi等人,2020)。
在聚合过程中的应用
- 该化合物的衍生物用于镍(II)催化的乙烯低聚和聚合,表明在聚合物生产中具有重要的工业应用 (Obuah、Omondi、Nozaki和Darkwa,2014)。
作用机制
Target of Action
This compound is a relatively new chemical entity and its specific molecular targets are still under investigation .
Mode of Action
As a pyrazole derivative, it may interact with its targets through a variety of mechanisms, potentially including binding to specific receptors or enzymes, altering cellular signaling pathways, or modulating gene expression .
Biochemical Pathways
Other pyrazole derivatives have been shown to influence a variety of biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis
Result of Action
As a pyrazole derivative, it may have a range of potential effects, including anti-inflammatory, antitumor, antidiabetic, and antiviral activities . .
生化分析
Biochemical Properties
N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research .
Cellular Effects
The effects of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular function. Additionally, it affects cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, affecting its efficacy. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression. These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs .
Dosage Effects in Animal Models
The effects of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental studies .
Metabolic Pathways
N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. These interactions can influence metabolic flux and alter the levels of specific metabolites. Understanding the metabolic pathways associated with this compound is essential for elucidating its biochemical effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or accumulate in certain tissues, influencing its overall efficacy and function. The study of its transport and distribution provides insights into its cellular and systemic effects .
属性
IUPAC Name |
N,N-dimethyl-3-(1H-pyrazol-4-yl)prop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-11(2)5-3-4-8-6-9-10-7-8/h6-7H,5H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCHEDONCUCUHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CC1=CNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


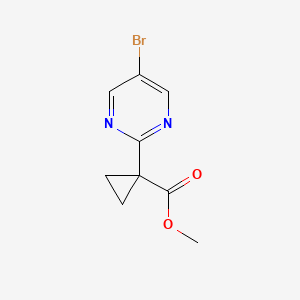
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol](/img/structure/B1429732.png)
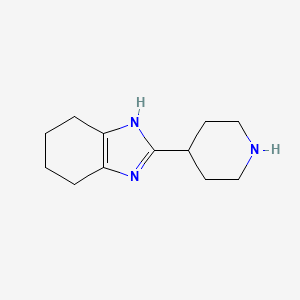
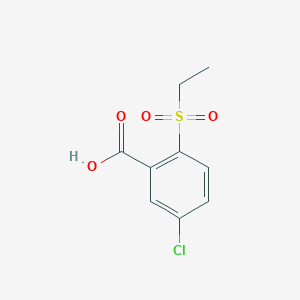
![2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile](/img/structure/B1429737.png)

![N-[(2-methoxypyridin-3-yl)methyl]cyclopentanamine](/img/structure/B1429740.png)



![Ethyl 3-methoxyfuro[2,3-c]pyridine-2-carboxylate](/img/structure/B1429747.png)

